2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of environmentally benign solvents like water has been explored to make the process more sustainable . Additionally, continuous flow reactors can be utilized to scale up the production while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which is a simpler structure without the propylsulfonyl group.
Carbazole: Another indole derivative with a fused benzene ring, known for its use in organic electronics.
Tetrahydrocarbazole: A reduced form of carbazole, often used in pharmaceutical research.
Uniqueness
2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the propylsulfonyl group, which can enhance its solubility and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
Molecular Formula |
C14H18N2O2S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
2-propylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C14H18N2O2S/c1-2-9-19(17,18)16-8-7-14-12(10-16)11-5-3-4-6-13(11)15-14/h3-6,15H,2,7-10H2,1H3 |
InChI Key |
WMIITXQUVJRDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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